molecular formula C38H64N8O14 B1245313 Diperamycin

Diperamycin

Cat. No.: B1245313
M. Wt: 857 g/mol
InChI Key: IHQIMVZJVJTKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diperamycin is a 19-membered cyclodepsipeptide that is a hexadepsipeptide isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2 and exhibits potent inhibitory activity against various Gram-positive bacteria including Enterococcus seriolicida and methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent.

Scientific Research Applications

Antimicrobial Activity

Diperamycin exhibits potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria. Studies have shown that it inhibits bacterial growth effectively, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.

  • Case Study : In a study involving Streptomyces griseoaurantiacus, this compound was isolated and demonstrated significant inhibitory activity against various bacterial strains. The compound was identified through UPLC and LC-MS techniques, confirming its potential as an antimicrobial agent against resistant strains .

Anticancer Properties

This compound has shown promising results in anticancer research. It has been tested against several cancer cell lines, including HeLa and Hep G2 cells, demonstrating considerable cytotoxic effects without harming normal lymphocytes.

  • Case Study : Research conducted on the yellow pigment extracted from Streptomyces griseoaurantiacus revealed that this compound significantly inhibited the growth of tumor cells while exhibiting no toxicity to normal cells. This selective cytotoxicity highlights its potential as a therapeutic agent in cancer treatment .

Biosynthetic Research

The biosynthesis of this compound involves complex genetic pathways within Streptomyces species. Recent studies have identified specific biosynthetic gene clusters responsible for its production, enhancing our understanding of natural product synthesis.

  • Key Findings : The dpn biosynthetic gene cluster (BGC) in Streptomyces sp. CS113 has been characterized, revealing genes essential for the synthesis of piperazic acid, a crucial component of this compound. Mutational analysis of these genes confirmed their roles in the biosynthetic pathway . This knowledge not only aids in the production of this compound but also in engineering similar compounds with enhanced properties.

Mechanistic Insights

Research into the mechanisms by which this compound exerts its biological effects has provided valuable insights into its mode of action. It is believed to interfere with cellular processes such as microtubule dynamics, which are critical for cell division.

  • Mechanism Exploration : this compound's ability to induce multimininucleation in treated cells suggests it disrupts normal mitotic processes, similar to other known microtubule-targeting agents . This mechanism positions it as a valuable tool for studying cell cycle regulation and potential therapeutic interventions.

Data Overview

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against methicillin-resistant Staphylococcus aureus
Anticancer PropertiesSignificant cytotoxicity against HeLa and Hep G2 cells; non-toxic to lymphocytes
Biosynthetic ResearchIdentification of dpn BGC; key genes involved in piperazic acid synthesis
Mechanistic InsightsDisruption of microtubule dynamics leading to mitotic slippage

Properties

Molecular Formula

C38H64N8O14

Molecular Weight

857 g/mol

IUPAC Name

N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide

InChI

InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53)

InChI Key

IHQIMVZJVJTKSV-UHFFFAOYSA-N

SMILES

CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O

Canonical SMILES

CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O

Synonyms

diperamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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